Cis-Diol Stereochemistry vs. Trans-Diol and Hydroquinone Forms: Structural and Conformational Differentiation
9,10-Dihydroanthracene-9,10-diol (58343-58-1) is specifically the cis-configured diol, as confirmed by its IUPAC name and metabolic origin via anthracene 9,10-dioxygenase . This cis configuration forces the hydroxyl groups into a syn orientation, resulting in a non-planar dihydroanthracene scaffold with a computed rotatable bond count of 0 and a defined 3D geometry distinct from the planar aromatic system of 9,10-dihydroxyanthracene (CAS 4981-66-2), which adopts a fully conjugated anthracene framework . The cis-diol geometry enables specific intramolecular and intermolecular hydrogen-bonding patterns that are absent in trans-diol isomers or the hydroquinone tautomer, directly impacting crystal packing and host-guest chemistry .
| Evidence Dimension | Stereochemical configuration and molecular planarity |
|---|---|
| Target Compound Data | cis-9,10-dihydroanthracene-9,10-diol; non-planar dihydroanthracene core; rotatable bonds = 0 |
| Comparator Or Baseline | 9,10-dihydroxyanthracene (CAS 4981-66-2): planar anthracene core; trans-9,10-dihydroanthracene-9,10-diol: anti hydroxyl orientation |
| Quantified Difference | Qualitative conformational distinction; rotatable bond count: target = 0 vs. comparator not reported, but topological difference in H-bond donor/acceptor spatial arrangement |
| Conditions | Computed molecular descriptors (PubChem 2025.09.15 release); crystal structure evidence for substituted cis-diol analogs |
Why This Matters
The cis-diol configuration directly determines supramolecular assembly and host-guest inclusion behavior, making stereochemical identity a critical procurement specification for crystal engineering and materials applications.
- [1] KEGG. (2025). KEGG REACTION: R07688, Anthracene-9,10-dihydrodiol dehydrogenase. https://www.kegg.jp/entry/R07688 View Source
- [2] PubChem. (2025). 9,10-Dihydroxyanthracene (CAS 4981-66-2). https://pubchem.ncbi.nlm.nih.gov/compound/9,10-Dihydroxyanthracene View Source
- [3] Csöregh, I., Brehmer, T., Bombicz, P., & Weber, E. (2001). Halogen···halogen versus OH···O supramolecular interactions in the crystal structures of a series of halogen and methyl substituted cis-9,10-diphenyl-9,10-dihydroanthracene-9,10-diols. Crystal Engineering, 4(4), 343–357. View Source
